molecular formula C16H16ClNO2S B258508 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Cat. No. B258508
M. Wt: 321.8 g/mol
InChI Key: RIWBNDSNHRNABV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide, also known as ESC, is a chemical compound that has been widely studied for its potential use in various fields of scientific research. This compound is a member of the thioamide family and is known for its unique properties that make it an attractive candidate for different applications.

Mechanism of Action

The exact mechanism of action of 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is not fully understood, but it is believed to act on various molecular targets in the body. Studies have suggested that 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide may exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation, pain, and cancer progression.
Biochemical and Physiological Effects:
2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been shown to exhibit a range of biochemical and physiological effects in various preclinical studies. It has been found to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has also been shown to exhibit anticonvulsant activity in animal models of epilepsy. Additionally, 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in lab experiments is its low toxicity and high solubility in water, which makes it easy to administer to animals. However, one limitation of using 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide is its relatively low potency, which may require higher doses to achieve the desired effects.

Future Directions

There are several potential future directions for the study of 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide. One area of research is the development of novel 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide derivatives with improved potency and selectivity for specific molecular targets. Another area of research is the investigation of 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide's potential as a therapeutic agent for various diseases, including cancer, inflammation, and pain. Furthermore, the use of 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide in combination with other drugs or therapies may also be explored to enhance its therapeutic potential.

Synthesis Methods

The synthesis of 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide involves the reaction of 4-chlorobenzenethiol and 2-ethoxybenzamide in the presence of a catalyst such as hydrochloric acid. The resulting product is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.

Scientific Research Applications

2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has been extensively studied for its potential use in various fields of scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticonvulsant properties. 2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide has also been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of various cancer cell lines.

properties

Product Name

2-[(4-chlorophenyl)sulfanyl]-N-(2-ethoxyphenyl)acetamide

Molecular Formula

C16H16ClNO2S

Molecular Weight

321.8 g/mol

IUPAC Name

2-(4-chlorophenyl)sulfanyl-N-(2-ethoxyphenyl)acetamide

InChI

InChI=1S/C16H16ClNO2S/c1-2-20-15-6-4-3-5-14(15)18-16(19)11-21-13-9-7-12(17)8-10-13/h3-10H,2,11H2,1H3,(H,18,19)

InChI Key

RIWBNDSNHRNABV-UHFFFAOYSA-N

SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CSC2=CC=C(C=C2)Cl

Origin of Product

United States

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